4-Bromo-7-chloroquinoline
Overview
Description
4-Bromo-7-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines and their derivatives have been extensively studied due to their potential as therapeutic agents, particularly as antimalarial drugs .
Synthesis Analysis
The synthesis of halogenated quinolines can be complex, involving multiple steps and careful optimization of conditions. For instance, the Knorr synthesis is a notable method for preparing quinoline derivatives, such as 6-bromo-2-chloro-4-methylquinoline, which involves the condensation of β-keto esters with bromoaniline followed by cyclization . Similarly, the Conrad-Limpach synthesis is another approach that has been modified for the preparation of halogenated quinolines, such as 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid . These methods highlight the importance of halogen substituents in the synthesis of quinoline derivatives with potential biological activity.
Molecular Structure Analysis
The molecular structure of halogenated quinolines can be studied using various spectroscopic techniques. For example, vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on 7-bromo-5-chloro-8-hydroxyquinoline to provide a complete vibrational assignment and analysis of the fundamental modes of the compound . These studies are crucial for understanding the electronic and steric effects of halogen substituents on the quinoline core.
Chemical Reactions Analysis
Halogenated quinolines can undergo various chemical reactions, which are essential for further functionalization and the synthesis of more complex molecules. For instance, the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, can lead to the formation of 4-bromo-1,2-dihydroisoquinolines . Additionally, the reaction of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline with N-bromosuccinimide in the presence of benzoyl peroxide is an example of bromination used to synthesize key intermediates for anti-cancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-7-chloroquinoline, such as solubility, melting point, and reactivity, are influenced by the presence of bromo and chloro substituents. These properties are not only important for the compound's characterization but also for its application in chemical synthesis and drug design. The study of structure-activity relationships (SARs) among various substituted aminoquinolines has shown that different substituents at the 7-position can significantly affect the antiplasmodial activity against Plasmodium falciparum .
Scientific Research Applications
-
Cancer Treatment
- Summary : New compositions and methods for the delivery of antibodies and dendritic cell adjuvants are needed in order to reach inaccessible tumors and/or to expand treatment options for cancer patients .
- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of these methods are not specified in the available sources .
-
Antimalarial Activity
- Summary : A compound similar to 4-Bromo-7-chloroquinoline, namely 3-bromo-1-(2,3-dibromo-2-methylpropyl)-7-chloroquinolin-4(1H)-one, has shown potent antimalarial activity .
- Methods : The compound was tested against both Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) strains of the malaria parasite Plasmodium falciparum .
- Results : The compound showed potent antimalarial activity compared with artesunate, a reference drug .
-
Synthesis of Bioactive Molecules
- Summary : Quinoline heterocycle, which includes 4-Bromo-7-chloroquinoline, is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials .
- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of these methods are not specified in the available sources .
-
Synthesis of Imidazoquinolines Derivatives
- Summary : 7-bromo-4-chloro-3-nitroquinoline, a compound related to 4-Bromo-7-chloroquinoline, plays an important role in the synthesis of imidazoquinolines derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of these methods are not specified in the available sources .
Safety And Hazards
4-Bromo-7-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is toxic if swallowed and causes serious eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-bromo-7-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPHNMMNLBTDRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450541 | |
Record name | 4-Bromo-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chloroquinoline | |
CAS RN |
98519-65-4 | |
Record name | 4-Bromo-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98519-65-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.